molecular formula C20H38ClNO2 B13777513 Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride CAS No. 66827-50-7

Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride

Cat. No.: B13777513
CAS No.: 66827-50-7
M. Wt: 360.0 g/mol
InChI Key: CLWDWMYAIBFDFV-UHFFFAOYSA-N
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Description

Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride is a complex organic compound It is characterized by its unique molecular structure, which includes an acetic acid ester, an allyl group, a cyclohexyl ring, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride typically involves multiple steps:

    Formation of the ester: This can be achieved by reacting acetic acid with an alcohol derivative containing the allyl and cyclohexyl groups under acidic conditions.

    Introduction of the diethylamino group: This step may involve the reaction of the intermediate ester with a diethylamine under controlled temperature and pressure conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and pH. Catalysts and solvents may be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the ester or the allyl group, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester or diethylamino groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound could be studied for its potential effects on cellular processes. Its interactions with biological molecules might provide insights into new therapeutic targets.

Medicine

The compound may have potential applications in medicine, particularly if it exhibits pharmacological activity. Research could focus on its efficacy and safety as a drug candidate.

Industry

In industry, the compound might be used in the production of specialty chemicals or materials. Its reactivity and functional groups make it a versatile building block.

Mechanism of Action

The mechanism by which acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid esters: Compounds with similar ester groups but different substituents.

    Allyl derivatives: Compounds containing allyl groups with varying functional groups.

    Cyclohexyl compounds: Molecules with cyclohexyl rings and different attached groups.

Uniqueness

What sets acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride apart is its combination of functional groups. This unique structure may confer specific reactivity and biological activity not seen in other compounds.

Properties

CAS No.

66827-50-7

Molecular Formula

C20H38ClNO2

Molecular Weight

360.0 g/mol

IUPAC Name

[3-(2-cyclohexylpent-4-enoyloxy)-2,2-dimethylpropyl]-diethylazanium;chloride

InChI

InChI=1S/C20H37NO2.ClH/c1-6-12-18(17-13-10-9-11-14-17)19(22)23-16-20(4,5)15-21(7-2)8-3;/h6,17-18H,1,7-16H2,2-5H3;1H

InChI Key

CLWDWMYAIBFDFV-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(C)(C)COC(=O)C(CC=C)C1CCCCC1.[Cl-]

Origin of Product

United States

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